REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:12][N:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:9]=1.[H-].[Na+].Cl.[CH3:22][N:23]([CH2:25][CH2:26]Cl)[CH3:24].Cl>O1CCOCC1.C(O)C>[CH3:22][N:23]([CH2:25][CH2:26][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:12][N:11]=[C:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:9]=1)[CH3:24] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C1=NC(=NO1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)CCCl
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
This solution is also stirred for 15 minutes at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The combined solutions are refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is mixed with water and 20 ml of 1N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel with ethyl acetate/isopropanol (70:30
|
Type
|
ADDITION
|
Details
|
mixed with 2.5% of a 25% ammonia solution)
|
Type
|
CUSTOM
|
Details
|
The base thus obtained
|
Type
|
CUSTOM
|
Details
|
precipitated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from anhydrous ethanol and diethylether
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CN(C)CCOC1=C(C=CC=C1)C1=NC(=NO1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |